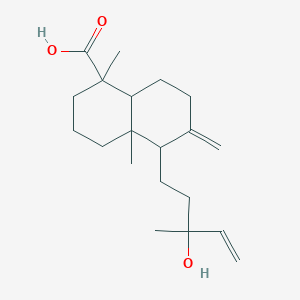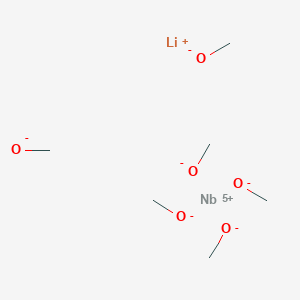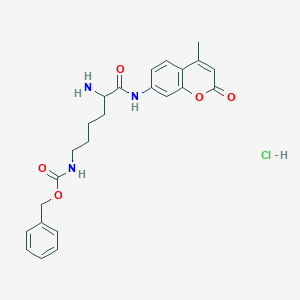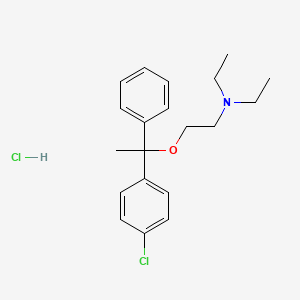
6-(3-Amino-1,2-dihydroxypropyl)-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, a well-known member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes, including cellular recognition, virus invasion, and inflammation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the modification of N-acetylneuraminic acid. One common method is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase . This two-step process involves the epimerization of N-acetyl-glucosamine to N-acetylmannosamine, followed by aldol condensation with pyruvate to form N-acetylneuraminic acid. The amino group is then introduced through a subsequent reaction.
Industrial Production Methods
Industrial production of 9-Amino-N-acetylneuraminic acid often employs biotechnological approaches, including whole-cell catalysis and de novo biosynthesis . These methods leverage the high efficiency of enzymatic reactions and the scalability of microbial fermentation processes.
化学反応の分析
Types of Reactions
9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of 9-Amino-N-acetylneuraminic acid, such as oxo and hydroxyl derivatives, which have distinct biological activities.
科学的研究の応用
9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex glycoconjugates.
Biology: It plays a role in studying cell surface interactions and glycoprotein functions.
Medicine: It is investigated for its potential in antiviral therapies, particularly against influenza viruses.
Industry: It is used in the production of nutraceuticals and pharmaceuticals.
作用機序
The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By inhibiting neuraminidase, it prevents the release of viral particles from infected cells, thereby reducing the spread of the virus . Additionally, it can modulate cellular recognition processes by altering the sialylation patterns on glycoproteins .
類似化合物との比較
Similar Compounds
N-acetylneuraminic acid: The parent compound, widely studied for its role in cellular recognition and viral infection.
N-glycolylneuraminic acid: Another sialic acid derivative with distinct biological functions.
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid: A sialic acid analog involved in bacterial pathogenesis.
Uniqueness
9-Amino-N-acetylneuraminic acid is unique due to its amino group, which provides additional sites for chemical modification and enhances its potential as a therapeutic agent. Its ability to inhibit neuraminidase makes it a promising candidate for antiviral drug development .
特性
分子式 |
C11H20N2O8 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC名 |
5-acetamido-6-(3-amino-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19) |
InChIキー |
PSFLJKJWZHEYMD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)
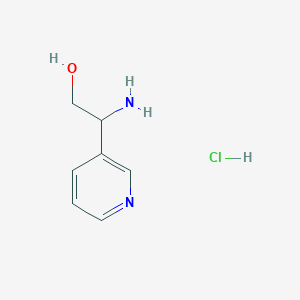
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)
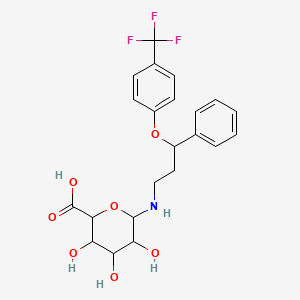
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
